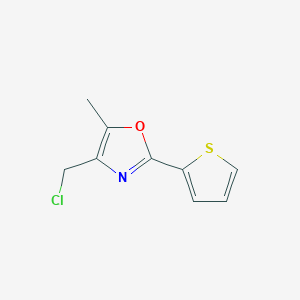

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

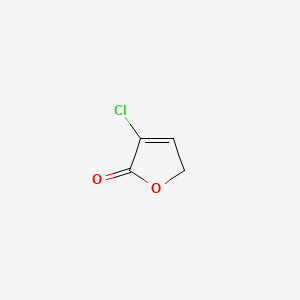

“4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” is a chemical compound with the CAS Number: 1423031-02-0 . It has a molecular weight of 199.66 .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods such as the Gewald synthesis . In the Gewald synthesis, a condensation reaction occurs between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various spectroscopic techniques such as FTIR, MS, and NMR . The DFT calculations can be used to examine the structure and electronic properties of the compound in the gas phase .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various techniques. For example, its reactivity descriptors and molecular electrostatic potential can reveal its reactivity and reactive centers .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, like the compound , have been a subject of interest for many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could potentially be used in cancer research and treatment.

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the development of anti-inflammatory drugs.

Antimicrobial Properties

Thiophene derivatives have shown antimicrobial properties . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of industrial chemistry.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of OLED technology.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new OFETs.

Safety And Hazards

Orientations Futures

The future directions for the study of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to improve the synthesis methods and to explore its interactions with various proteins .

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUQESCJPNWDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408092 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |

CAS RN |

202595-63-9 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)